![molecular formula C13H16ClF3N2O B11828843 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride CAS No. 1204829-05-9](/img/structure/B11828843.png)
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities and are used in the treatment of various neurological conditions, heart diseases, and cancer
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride involves several steps. One common method includes the hydroamination of alkyne functions by amide moieties, leading to the formation of benzazepinones . This process can be catalyzed by metals such as palladium or gold . Another approach involves the reductive Heck conditions to furnish benzazepinones and benzazepines in moderate to high yields . Amidation approaches can also be employed to obtain both saturated and unsaturated benzazepinones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for protonation, triethyloxonium tetrafluoroborate for alkylation, and methoxymethylene Meldrum’s acid for substitution reactions . Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or gold .
Major Products Formed
The major products formed from these reactions include substituted benzazepinones, pyrroles, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Benzazepinones: Structurally similar compounds with diverse pharmacological activities.
Dibenzazepinones: Analogous compounds found in pharmaceutically relevant organic molecules.
Azepines: Seven-membered heterocyclic compounds with significant biological properties.
Uniqueness
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to its trifluoroethanone moiety, which enhances its pharmacokinetic properties and binding affinity to molecular targets .
Propiedades
Número CAS |
1204829-05-9 |
|---|---|
Fórmula molecular |
C13H16ClF3N2O |
Peso molecular |
308.73 g/mol |
Nombre IUPAC |
1-[7-(aminomethyl)-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(19)18-5-3-10-2-1-9(8-17)7-11(10)4-6-18;/h1-2,7H,3-6,8,17H2;1H |
Clave InChI |
VWQBQZUOZPPHQN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC2=C1C=CC(=C2)CN)C(=O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


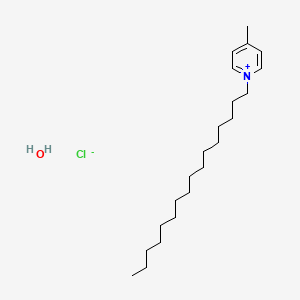
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-](/img/structure/B11828781.png)

![[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)
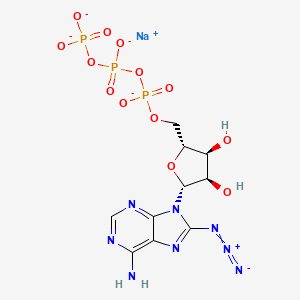
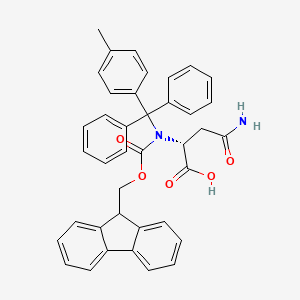
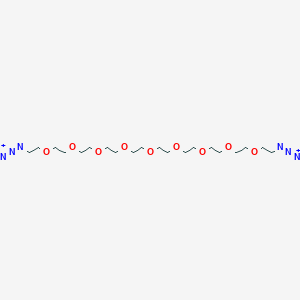
![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
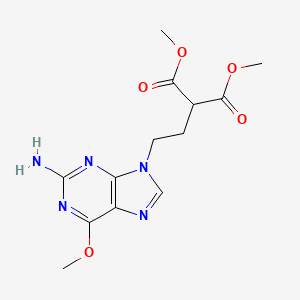
![(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11828832.png)

![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11828878.png)
